molecular formula C15H19N3O5 B15008957 3,4-dimethoxy-N'-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide

3,4-dimethoxy-N'-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide

Cat. No.: B15008957
M. Wt: 321.33 g/mol
InChI Key: WLUYQFFLPPNMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxy groups, a pyrrolidine ring, and a benzohydrazide moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-oxo-2-(pyrrolidin-1-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinyl moiety can be reduced to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)METHYL]BENZOHYDRAZIDE
  • 3,4-DIMETHOXY-N’-[2-OXO-2-(PIPERIDIN-1-YL)ACETYL]BENZOHYDRAZIDE
  • 3,4-DIMETHOXY-N’-[2-OXO-2-(MORPHOLIN-1-YL)ACETYL]BENZOHYDRAZIDE

Uniqueness

3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research settings.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

3,4-dimethoxy-N'-(2-oxo-2-pyrrolidin-1-ylacetyl)benzohydrazide

InChI

InChI=1S/C15H19N3O5/c1-22-11-6-5-10(9-12(11)23-2)13(19)16-17-14(20)15(21)18-7-3-4-8-18/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

WLUYQFFLPPNMBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C(=O)N2CCCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.